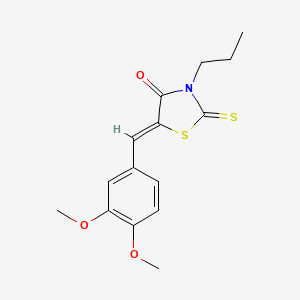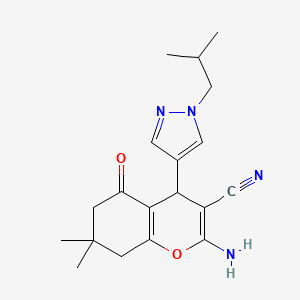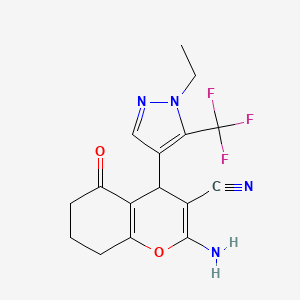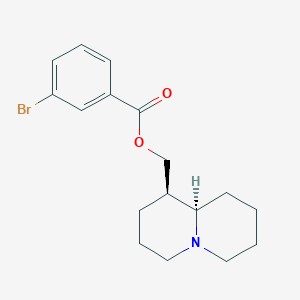
(1R,9aR)-octahydro-2H-quinolizin-1-ylmethyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 3-BROMOBENZOATE: is a complex organic compound that belongs to the class of quinolizidine derivatives. This compound is characterized by its unique structure, which includes a quinolizidine core and a bromobenzoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 3-BROMOBENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Quinolizidine Core: : The quinolizidine core can be synthesized through a cyclization reaction involving a suitable amine and a ketone or aldehyde. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
-
Introduction of the Bromobenzoate Group: : The bromobenzoate ester group is introduced through an esterification reaction. This involves reacting the quinolizidine core with 3-bromobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 3-BROMOBENZOATE would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolizidine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromobenzoate ester group, potentially converting it into different functional groups.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles, leading to a variety of substituted benzoate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolizidine N-oxides, while substitution reactions could produce a variety of substituted benzoates.
Scientific Research Applications
Chemistry
In synthetic chemistry, (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 3-BROMOBENZOATE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to natural alkaloids. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 3-BROMOBENZOATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinolizidine core and bromobenzoate ester group. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Quinolizidine Alkaloids: Natural compounds with a similar quinolizidine core, such as sparteine and lupanine.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate, which share the benzoate ester group.
Uniqueness
What sets (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 3-BROMOBENZOATE apart is the combination of the quinolizidine core with the bromobenzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22BrNO2 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 3-bromobenzoate |
InChI |
InChI=1S/C17H22BrNO2/c18-15-7-3-5-13(11-15)17(20)21-12-14-6-4-10-19-9-2-1-8-16(14)19/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2/t14-,16+/m0/s1 |
InChI Key |
AGZJPXXQAWUYDC-GOEBONIOSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)COC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10912320.png)
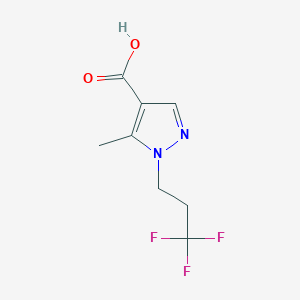
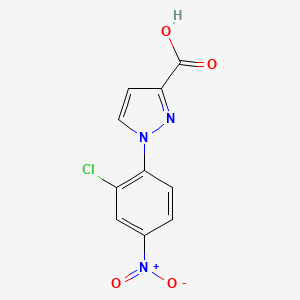
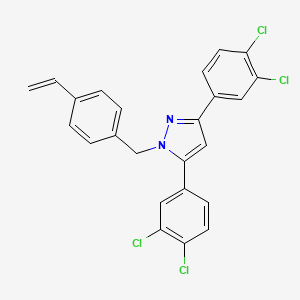
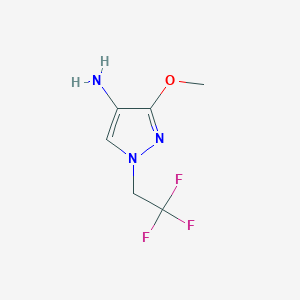
![6-(4-methoxyphenyl)-1-methyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912342.png)
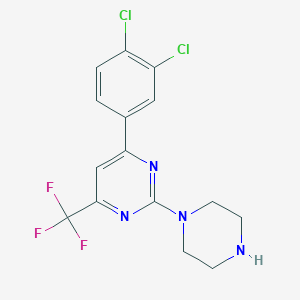
![8-ethyl-3-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10912345.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B10912350.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912362.png)
![1-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912363.png)
